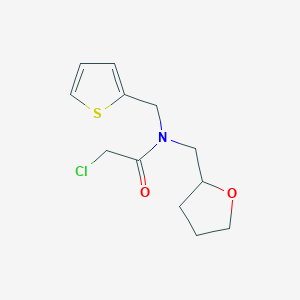

2-chloro-N-(oxolan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

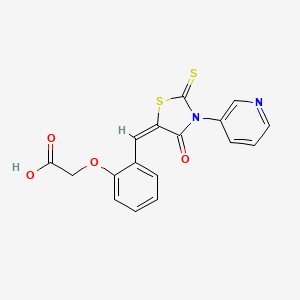

2-chloro-N-(oxolan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as COT, and it is a white crystalline powder that is soluble in water and organic solvents.

Aplicaciones Científicas De Investigación

Metabolic Pathways and Toxicology

Research on chloroacetamide herbicides like acetochlor, alachlor, butachlor, and metolachlor reveals complex metabolic activation pathways leading to carcinogenic outcomes in animal models. These pathways involve conversion to specific metabolites (e.g., CMEPA and CDEPA) and subsequent bioactivation to carcinogenic products (Coleman, Linderman, Hodgson, & Rose, 2000). Such studies highlight the importance of understanding the metabolic fate and toxicological impacts of chloroacetamide derivatives, which can be relevant for new compounds with similar structures.

Environmental Behavior and Degradation

Research on the environmental fate of chloroacetamide herbicides, including their adsorption, mobility, and degradation in soil and water, provides insights into the persistence and potential ecological impacts of these chemicals. For instance, the study on acetochlor, alachlor, and metolachlor explores their reception by soil in the presence of wheat straw and the effect of irrigation on their mobility and herbicidal activity (Banks & Robinson, 1986). Understanding the environmental behavior of chloroacetamide compounds is crucial for assessing the risks and benefits of their application in agriculture and other sectors.

Biodegradation and Photodegradation

The metabolism of metolachlor by the fungus Cunninghamella elegans demonstrates the capacity of microorganisms to biotransform chloroacetamide herbicides, resulting in multiple site oxidation and the production of various metabolites. This study highlights the potential for bioremediation strategies to mitigate the environmental impact of such compounds (Pothuluri et al., 1997).

Propiedades

IUPAC Name |

2-chloro-N-(oxolan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2S/c13-7-12(15)14(8-10-3-1-5-16-10)9-11-4-2-6-17-11/h2,4,6,10H,1,3,5,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYFJRORPHZXBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN(CC2=CC=CS2)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(oxolan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2611045.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2611054.png)

![N-cyclopentyl-2-[7-(2,2-dimethylpropyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2611056.png)

![N-(2-chlorobenzyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2611064.png)